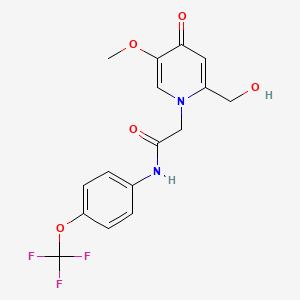

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

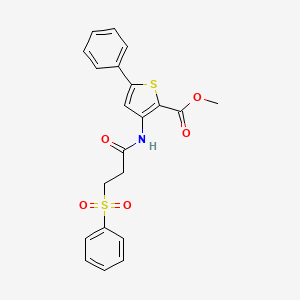

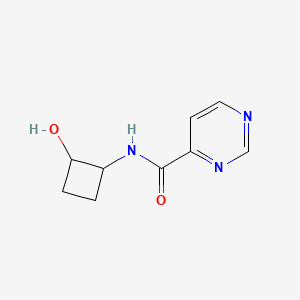

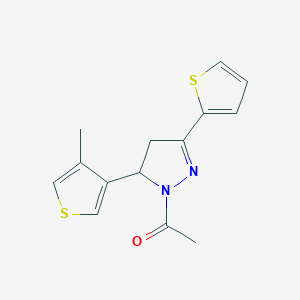

The compound contains several functional groups including a hydroxymethyl group, a methoxy group, a pyridinone ring, and a trifluoromethoxyphenyl group . Compounds with these functional groups can have various applications, especially in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridinone ring. The trifluoromethoxy group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the hydroxymethyl group could potentially be oxidized, or the methoxy group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Intramolecular Cyclisation for Synthesis of Pyrrolidin-2-ones

A study by Galeazzi et al. (1996) on the oxidative cyclisation of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides demonstrates a method for synthesizing 1,3,4-trisubstituted pyrrolidin-2-ones. This method could potentially be applied to the synthesis of complex molecules containing pyrrolidine rings, which are often found in biologically active compounds (Galeazzi, Mobbili, & Orena, 1996).

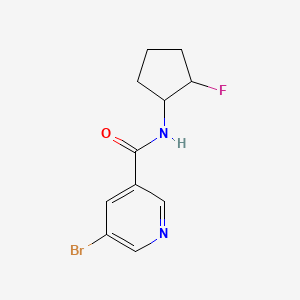

Synthesis of Pyridine and Pyrido[2,3-d]pyrimidines

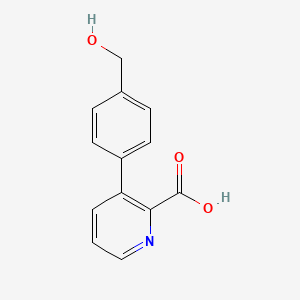

Research by Su et al. (1988) on the synthesis of 5-deazaaminopterin analogues discusses methods for producing 6-substituted pyridines and their conversion into pyrido[2,3-d]pyrimidines, which are of interest in medicinal chemistry for their potential therapeutic applications (Su et al., 1988).

Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and enzymatic processes involved in herbicide degradation. This research may offer insights into the metabolism of structurally related acetamide compounds (Coleman et al., 2000).

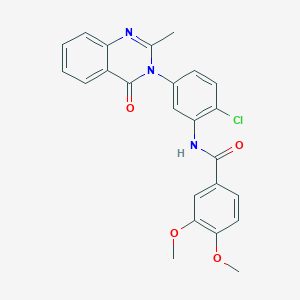

Structural Studies on Quinoline Derivatives

Karmakar et al. (2009) conducted structural studies on co-crystals and salts of quinoline derivatives, providing valuable information on the molecular interactions and structural characteristics of quinoline-based compounds. Such insights could be relevant for the study of compounds with quinoline moieties (Karmakar, Kalita, & Baruah, 2009).

Propriétés

IUPAC Name |

2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O5/c1-25-14-7-21(11(9-22)6-13(14)23)8-15(24)20-10-2-4-12(5-3-10)26-16(17,18)19/h2-7,22H,8-9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCLPAABVHLXJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2616208.png)

![N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2616214.png)

![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)